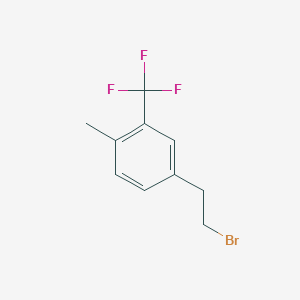
4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2228736-43-2 . It has a molecular weight of 267.09 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Triethylborane-induced Reactions in Aqueous Media
Triethylborane-induced bromine atom-transfer radical addition in aqueous media has been studied, revealing the solvent effect on radical addition reactions. Polar solvents like DMF and DMSO, protic solvents such as 2,2,2-trifluoroethanol, and aqueous media have shown to improve the addition reactions' efficiency. This research provides insights into the polar effect of solvents on the transition states in bromine atom-transfer and radical addition steps, highlighting the importance of solvent choice in organic synthesis processes (Yorimitsu et al., 2001).
Rhenium-Catalyzed Trifluoromethylation
The catalytic activity of methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents demonstrates the potential for introducing trifluoromethyl groups into complex molecules. This process can be carried out in chloroform at 70°C, offering up to 77% yield and providing insights into the radical species involved through monitoring by EPR (Mejía & Togni, 2012).
Spirocyclic Indoles Synthesis
The unusual regioselective formation of spirocyclic indoles via aryl radical cyclization showcases an innovative approach to synthesizing complex organic structures. This method produces 4-{2'-benzo(2',3'-dihydro)furo}-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles in excellent yield, opening new avenues for synthesizing heterocyclic compounds (Majumdar & Alam, 2006).
Perfluorocyclobutyl (PFCB) Copolymers for Light Emission
The synthesis of mixed chromophore PFCB copolymers demonstrates the potential for tailored light emission in materials science. Versatile intermediates undergo Suzuki coupling reactions, forming high molecular weight polymers with superb thermal stability and excellent processability. This research highlights the role of fluorinated ether linkages in lumiphore emission, offering a pathway to diverse applications in optoelectronics (Neilson et al., 2007).
Functionalized Benzenes via Diels-Alder or C-H Activation
The development of high-yield routes to functionalized benzenes highlights the versatility of 1,2-bis(trimethylsilyl)benzenes as starting materials for synthesizing benzyne precursors and luminophores. This research underscores the importance of catalysis in organic synthesis, offering efficient pathways to complex molecules (Reus et al., 2012).
Propriétés
IUPAC Name |
4-(2-bromoethyl)-1-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURNECAWBAUJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

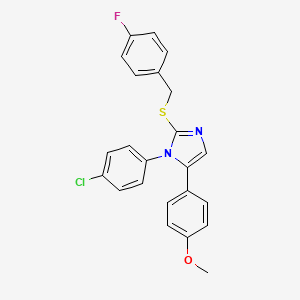
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
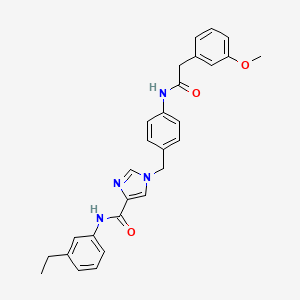

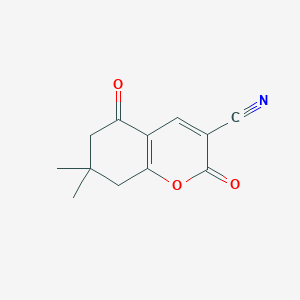
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)

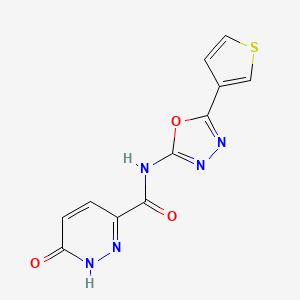
![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)
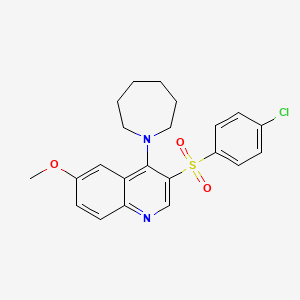

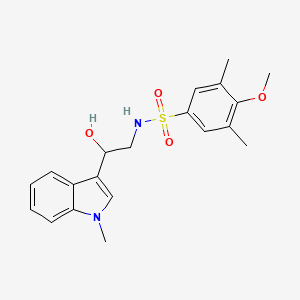
![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde](/img/structure/B2727486.png)